molecular formula C21H29N3O5S B2501276 3-(2,5-dimethoxyphenyl)-N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)-1-methyl-1H-pyrazole-5-carboxamide CAS No. 2320686-50-6

3-(2,5-dimethoxyphenyl)-N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)-1-methyl-1H-pyrazole-5-carboxamide

Cat. No.: B2501276
CAS No.: 2320686-50-6
M. Wt: 435.54
InChI Key: FIIYORSMAUCIDZ-UHFFFAOYSA-N
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Description

3-(2,5-dimethoxyphenyl)-N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)-1-methyl-1H-pyrazole-5-carboxamide is a synthetic chemical compound of significant interest in medicinal chemistry and pharmacological research. This molecule features a complex structure that integrates a 1-methyl-1H-pyrazole-5-carboxamide core, a 2,5-dimethoxyphenyl moiety, and a unique tetrahydro-2H-thiopyran (thiacyclohexane) ring system bearing a 2-hydroxyethoxy side chain. The presence of the pyrazole ring is a common motif in biologically active compounds, often contributing to molecular recognition and binding affinity. The dimethoxyphenyl group is a structural feature found in various ligands for central nervous system targets, suggesting potential research applications in neuropharmacology. The integrated thiopyran and hydroxyethoxy chain introduce distinct stereochemical and physicochemical properties, which may be explored to modulate the compound's solubility, metabolic stability, and membrane permeability. This reagent is provided as a high-purity material to support early-stage discovery research, including target identification, hit-to-lead optimization, and structure-activity relationship (SAR) studies. Researchers can utilize this compound to probe novel biological pathways or as a key intermediate in the synthesis of more complex chemical entities. This product is intended for research purposes in a controlled laboratory environment. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. The buyer assumes all responsibility for confirming the compound's identity and purity and for its safe handling and use in compliance with applicable local, state, and federal regulations.

Properties

IUPAC Name

5-(2,5-dimethoxyphenyl)-N-[[4-(2-hydroxyethoxy)thian-4-yl]methyl]-2-methylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29N3O5S/c1-24-18(13-17(23-24)16-12-15(27-2)4-5-19(16)28-3)20(26)22-14-21(29-9-8-25)6-10-30-11-7-21/h4-5,12-13,25H,6-11,14H2,1-3H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIIYORSMAUCIDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=C(C=CC(=C2)OC)OC)C(=O)NCC3(CCSCC3)OCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(2,5-dimethoxyphenyl)-N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)-1-methyl-1H-pyrazole-5-carboxamide is a novel synthetic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on recent research findings.

Antioxidant Activity

Recent studies have indicated that similar thieno[2,3-c]pyrazole compounds exhibit significant antioxidant properties. For instance, these compounds have been shown to protect erythrocytes from oxidative stress induced by toxic agents like 4-nonylphenol, suggesting a potential for the new pyrazole derivative to function similarly in biological systems .

Anti-inflammatory Properties

The compound's structural analogs have demonstrated promising anti-inflammatory effects. Research has shown that certain pyrazole derivatives can inhibit pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. For example, compounds with similar configurations have achieved up to 85% inhibition of TNF-α at concentrations as low as 10 µM, compared to standard anti-inflammatory drugs like dexamethasone .

Antimicrobial Activity

Preliminary investigations into the antimicrobial properties of related pyrazole derivatives have revealed effective inhibition against various bacterial strains. For example, compounds tested against E. coli and Bacillus subtilis showed significant antimicrobial activity comparable to standard antibiotics . This suggests that the compound may possess similar capabilities.

The biological activities of the compound are likely mediated through several mechanisms:

  • Antioxidant Mechanism : By scavenging free radicals and reducing oxidative stress markers in cells.
  • Anti-inflammatory Pathways : Inhibition of nuclear factor kappa B (NF-kB) signaling pathways leading to decreased expression of inflammatory mediators.
  • Antimicrobial Action : Disruption of bacterial cell wall synthesis or interference with metabolic pathways critical for bacterial survival.

Study on Antioxidant Effects

In a controlled study involving Clarias gariepinus (African catfish), erythrocyte alterations were measured after exposure to oxidative stressors. The introduction of thieno[2,3-c]pyrazole compounds significantly reduced the percentage of altered erythrocytes from 40.3% (control group exposed to toxins) to as low as 12% when treated with these compounds .

Treatment GroupAltered Erythrocytes (%)
Control40.3 ± 4.87
Thieno Compound12 ± 1.03

Study on Anti-inflammatory Activity

Another study assessed the anti-inflammatory potential of pyrazole derivatives in vitro, revealing that specific compounds could inhibit TNF-α production by up to 85%. This positions these compounds as potential candidates for further development in treating inflammatory diseases .

Comparison with Similar Compounds

5-Chloro-N-(4-cyano-1-aryl-1H-pyrazol-5-yl)-1-aryl-3-methyl-1H-pyrazole-4-carboxamide Derivatives (3a–3p)

  • Substituents: Chloro, cyano, aryl (phenyl, p-tolyl, 4-fluorophenyl) groups at positions 1, 3, and 4 of the pyrazole core .
  • Key Differences :
    • Lack of thiopyran or hydroxyethoxy moieties.
    • Presence of electron-withdrawing groups (Cl, CN) enhances electrophilicity but may reduce solubility compared to the target compound’s methoxy and hydroxyethoxy groups.
  • Synthesis : Utilizes EDCI/HOBt coupling agents, similar to methodologies applicable for the target compound .
  • Physical Properties : Melting points range from 123–183°C, with yields of 62–71% (e.g., 3a: 68% yield, mp 133–135°C) .

3-(2-Hydroxy-4-methylphenyl)-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-1H-pyrazole-5-carboxamide

  • Substituents : Hydroxy-4-methylphenyl and thiadiazole-isobutyl groups .
  • Key Differences :
    • Thiadiazole replaces the thiopyran ring, altering electronic properties and steric bulk.
    • The hydroxy group at the 2-position may enhance hydrogen bonding but lacks the solubilizing hydroxyethoxy chain present in the target compound .

4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide

  • Substituents: Amino and propyl groups at positions 4 and 3 .
  • Lower molecular weight (C8H14N4O vs. the target’s complex structure) likely results in reduced target specificity .

Heterocyclic Analogues with Divergent Cores

5-(Substituted Phenyl)-3-(5-methyl-3-(4-nitrophenyl)isoxazol-4-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamide

  • Core Structure : Dihydropyrazole fused with isoxazole .
  • Carbothioamide (C=S) instead of carboxamide (C=O) reduces hydrogen-bonding capacity .

Thiazole- and Triazole-Containing Derivatives

  • Examples : Thiazol-5-ylmethyl carbamates and triazolyl-pyrazolines .
  • Key Differences: Thiazole/triazole rings offer distinct electronic profiles compared to thiopyran.

Research Implications

  • Structural Optimization: The target compound’s thiopyran and hydroxyethoxy groups address solubility limitations observed in chloro/cyano-substituted analogs (e.g., 3a–3p) .
  • Synthetic Feasibility : EDCI/HOBt-mediated coupling (used in ) is applicable for synthesizing the target compound’s carboxamide linkage .
  • Biological Potential: While biological data for the target compound is absent in the evidence, its structural features suggest improved bioavailability over thiazole/triazole derivatives .

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